![molecular formula C15H15ClN2O4S B2364710 Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 321574-49-6](/img/structure/B2364710.png)
Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Antiviral Properties
The compound has been utilized in the synthesis of novel series, such as 2-(m-Chlorobenzyl)-4-substituted-1, 1, 3-trioxo-2H,4H-pyrazolo[4, 5-e][1, 2, 4] thiadiazines. This series was evaluated for anti-HIV replication in MT-4 cell cultures, with one compound showing activity against HIV-1-induced cytopathicity (Yan et al., 2006).
Synthesis and Anticancer Activities
A derivative, Ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, was prepared and various compounds derived from it were investigated for immunomodulatory and anticancer activities. Some compounds showed significant inhibitory effects on NO generation from Raw murine macrophage 264.7 and exhibited strong cytotoxicity against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2) (Abdel‐Aziz et al., 2009).
Synthesis and Antimicrobial Activity
Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and evaluated for antimicrobial activity. Some compounds in this series exhibited promising antimicrobial activity, indicating potential for further exploration in this area (Jyothi & Madhavi, 2019).
Heterocyclic Compound Synthesis
The compound has been involved in the synthesis of various heterocyclic compounds, showing a broad range of applications in the creation of diverse molecular structures. These include the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates and the exploration of their reactivity for further applications (Tsizorik et al., 2020).
Mechanism of Action
Target of Action:
Such compounds have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action:
The exact interaction mechanism with its targets remains elusive. Nevertheless, we know that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, and antiviral activities (e.g., pyrrolo[1,2-a]pyrazine derivatives) or kinase inhibition (e.g., 5H-pyrrolo[2,3-b]pyrazine derivatives)
Biochemical Pathways:
Its classification into different chemical categories based on the number of nitrogen atoms suggests diverse biological activities .
properties
IUPAC Name |
methyl 7-[(4-chlorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYOKMAJJCJQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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